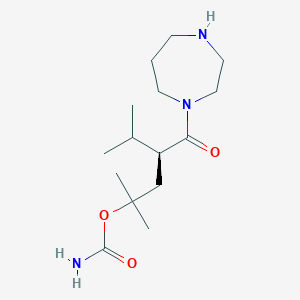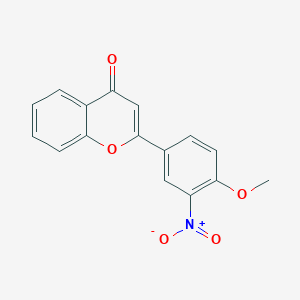
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring with a piperidine substituent.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a series of reactions, often involving cyclization and functional group transformations.
Final Coupling: The final step involves coupling the pyrimidine and pyrazine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
科学的研究の応用
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: This compound is unique due to its specific combination of pyrazine and pyrimidine rings with a piperidine substituent.
Other Pyrazine Derivatives: Compounds with similar pyrazine structures but different substituents may have different properties and applications.
Other Pyrimidine Derivatives: Compounds with pyrimidine rings and different substituents may also be used in similar applications but may have different mechanisms of action and efficacy.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups. This structure provides the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.
特性
分子式 |
C14H16N8 |
|---|---|
分子量 |
296.33 g/mol |
IUPAC名 |
5-[[6-(4-aminopiperidin-1-yl)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H16N8/c15-6-11-7-18-13(8-17-11)21-12-5-14(20-9-19-12)22-3-1-10(16)2-4-22/h5,7-10H,1-4,16H2,(H,18,19,20,21) |
InChIキー |
AMVUHIZMUIPHNN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)

![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)


![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)


![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)
